PDS-0330

Description

Properties

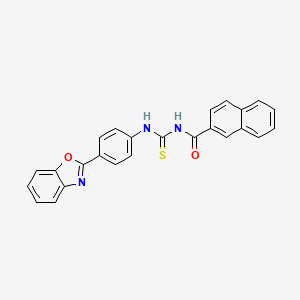

Molecular Formula |

C25H17N3O2S |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31) |

InChI Key |

DRGVVUJKZXEUFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |

Origin of Product |

United States |

Foundational & Exploratory

PDS-0330: A Novel Claudin-1 Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

PDS-0330 is an emerging small molecule inhibitor targeting Claudin-1, a tight junction protein frequently overexpressed in various malignancies, including colorectal cancer (CRC).[1][2] Elevated Claudin-1 expression is correlated with tumor progression, metastasis, and chemoresistance, making it a compelling therapeutic target.[1][2] this compound has demonstrated promising preclinical antitumor and chemosensitizing activities by disrupting the interaction between Claudin-1 and the proto-oncogene Src, thereby inhibiting downstream signaling pathways crucial for cancer cell survival and metastasis.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Concepts and Mechanism of Action

This compound was identified through a medicinal chemistry campaign aimed at optimizing an initial lead compound, I-6, which, despite its high potency, exhibited rapid clearance in human liver microsomes.[1][2] this compound was developed as a more stable analog with favorable pharmacokinetic properties.[1][2] The primary mechanism of action of this compound is the direct and specific binding to Claudin-1 with micromolar affinity, which consequently inhibits its association with the non-receptor tyrosine kinase, Src.[1][2]

The Claudin-1/Src signaling axis plays a pivotal role in promoting cancer progression. The interaction between Claudin-1 and Src is implicated in the activation of downstream pathways, including Akt, which contributes to resistance to anoikis (apoptosis induced by cell detachment) and promotes cell survival and metastasis. By disrupting the Claudin-1/Src complex, this compound effectively abrogates these pro-tumorigenic signals.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant activity in colorectal cancer cell lines that overexpress Claudin-1. While comprehensive IC50 values across a wide range of cell lines are not yet publicly available, initial studies have shown promising results.

| Cell Line | Assay Type | Endpoint Measurement | Result |

| SW620 | Cell Viability Assay | Cell Survival | <50% cell survival at 12.5 µM |

| SW480claudin-1 | Anoikis Assay | Resistance to Anoikis | Inhibition of anoikis resistance (Qualitative) |

| SW480claudin-1 | Cell Invasion Assay | Cell Invasion | Inhibition of cell invasion (Qualitative) |

Table 1: Summary of In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines.

In Vivo Efficacy

Preclinical studies using xenograft models of colorectal cancer have shown that this compound can significantly inhibit tumor growth.[4] While specific tumor growth inhibition percentages are not detailed in the available literature, the compound has been reported to exhibit antitumor activities in these models.[4]

| Animal Model | Cancer Type | Dosing Regimen | Outcome |

| Mouse Xenograft | Colorectal Cancer | Not specified | Significant tumor growth inhibition |

Table 2: Summary of In Vivo Efficacy of this compound.

Pharmacokinetics

This compound was developed to have favorable pharmacokinetic properties compared to its predecessor.[1][2] Although detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life for this compound are not publicly available, it is described as having favorable characteristics for in vivo applications.[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Figure 1: this compound Mechanism of Action.

Figure 2: Preclinical Evaluation Workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the effect of this compound on the viability of colorectal cancer cell lines.

Materials:

-

Colorectal cancer cell lines (e.g., SW620, HCT116, SW480)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Claudin-1 and Src Interaction

This protocol is designed to verify the disruption of the Claudin-1 and Src interaction by this compound.

Materials:

-

Colorectal cancer cells expressing Claudin-1 and Src

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Claudin-1 antibody (for immunoprecipitation)

-

Anti-Src antibody (for western blotting)

-

Normal IgG (as a negative control)

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at a predetermined concentration (e.g., 10 µM) or vehicle control for a specified time. Lyse the cells with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysates with normal IgG and protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Claudin-1 antibody or normal IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-Src antibody to detect the co-immunoprecipitated Src.

Clinical Status

As of the latest available information, there are no publicly registered clinical trials for this compound in colorectal cancer or other malignancies. Further preclinical development and IND-enabling studies will be necessary before it can proceed to clinical evaluation.

Conclusion

This compound represents a promising novel therapeutic agent that targets the Claudin-1/Src signaling axis, a key pathway in colorectal cancer progression and metastasis. Its favorable preclinical profile warrants further investigation to establish its full therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and the broader field of Claudin-1-targeted cancer therapy.

References

- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a first-generation inhibitor of claudin-1 in colon cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

The Role of PDS-0330 in Targeting the Claudin-1/Src Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDS-0330 is a novel, specific, and potent small molecule inhibitor of claudin-1, a tight junction protein frequently overexpressed in colorectal cancer (CRC) and implicated in its progression and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in disrupting the critical interaction between claudin-1 and the non-receptor tyrosine kinase Src. By interfering with this association, this compound effectively inhibits downstream signaling pathways that promote cancer cell survival, anoikis resistance, and metastatic dissemination. This document summarizes key preclinical data, details essential experimental protocols for studying the claudin-1/Src signaling axis, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this promising area of oncology.

Introduction to the Claudin-1/Src Signaling Axis in Colorectal Cancer

Claudin-1, an integral membrane protein of tight junctions, is increasingly recognized for its role beyond maintaining epithelial barrier integrity. In colorectal cancer, overexpression of claudin-1 is correlated with enhanced tumor progression, invasion, and metastasis.[1][2] One of the key mechanisms through which claudin-1 exerts its oncogenic effects is by forming a signaling complex with Src, a proto-oncogenic tyrosine kinase.[3][4]

The physical association between claudin-1 and Src leads to the activation of Src and subsequent phosphorylation of downstream targets, including Akt and Bcl-2.[3][5] This signaling cascade confers a significant survival advantage to cancer cells, particularly by promoting resistance to anoikis—a form of programmed cell death that is triggered when cells detach from the extracellular matrix.[3][4] Anoikis resistance is a critical prerequisite for the successful dissemination and colonization of distant metastatic sites.[6] Therefore, targeting the claudin-1/Src signaling pathway presents a compelling therapeutic strategy for CRC.

This compound: A First-in-Class Claudin-1 Inhibitor

This compound is a novel small molecule that directly and specifically binds to claudin-1 with micromolar affinity.[1][7] Its primary mechanism of action is the disruption of the physical association between claudin-1 and Src.[1][2] By preventing this interaction, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in cancer cell survival and an increased susceptibility to anoikis.[2]

Mechanism of Action of this compound

The binding of this compound to claudin-1 sterically hinders the recruitment and activation of Src. This leads to a decrease in the phosphorylation of Src at tyrosine 416 (p-Src Y416), a key marker of its activation.[8] The subsequent reduction in Src activity results in the dephosphorylation and inactivation of downstream effectors such as Akt at serine 473 (p-Akt S473).[8] The inhibition of the Src-Akt pathway ultimately leads to decreased expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to anoikis.[3]

Quantitative Data on this compound Efficacy

Preclinical studies have demonstrated the potent anti-cancer activity of this compound in various colorectal cancer models. The following tables summarize the key quantitative findings.

In Vitro Efficacy

This compound exhibits a dose-dependent inhibitory effect on the survival of colorectal cancer cell lines that overexpress claudin-1.

| Cell Line | Description | This compound Concentration (µM) | % Cell Survival | Reference |

| SW620 | Human colorectal adenocarcinoma | 12.5 | <50% | [9] |

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cells.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (%) | Reference |

| Athymic Nude Mice | SW480cld1 | This compound (dose not specified) | Data not quantified in snippet | [2] |

| Athymic Nude Mice | SW480cld1 | I-6 (precursor to this compound) + 5-FU | Significant reduction in tumor volume compared to single agents | [2] |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models. Note: Specific quantitative data on tumor growth inhibition by this compound alone was not available in the provided search results.

Pharmacokinetic Properties

This compound has been characterized as having favorable pharmacokinetic properties, suggesting its potential for clinical development.[1][7]

| Parameter | Value | Species | Dosing | Reference |

| Half-life (t1/2) | Data not available | Mouse | IP (5 mg/kg) | [9] |

| Cmax | Data not available | Mouse | IP (5 mg/kg) | [9] |

| AUC | Data not available | Mouse | IP (5 mg/kg) | [9] |

Table 3: Pharmacokinetic Parameters of this compound. Note: Specific pharmacokinetic values for this compound were not available in the provided search results. The table reflects parameters for related compounds from the same chemical series.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in targeting the claudin-1/Src signaling pathway.

Co-Immunoprecipitation (Co-IP) for Claudin-1 and Src Interaction

This protocol is designed to demonstrate the physical association between claudin-1 and Src in colorectal cancer cells and the disruptive effect of this compound.

Materials:

-

Colorectal cancer cell lines (e.g., SW620, SW480cld1)

-

This compound

-

Co-IP Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-claudin-1 antibody (for immunoprecipitation)

-

Anti-Src antibody (for immunoprecipitation and western blot)

-

Anti-p-Src (Y416) antibody (for western blot)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and western blot reagents

Procedure:

-

Cell Culture and Treatment: Culture colorectal cancer cells to 70-80% confluency. Treat cells with this compound at the desired concentration for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysate with the anti-claudin-1 or anti-Src antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP Lysis Buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Src, p-Src (Y416), and claudin-1.

Western Blot for Phosphorylated Src and Akt

This protocol is used to quantify the effect of this compound on the activation of Src and its downstream effector Akt.

Materials:

-

Colorectal cancer cell lysates (treated with this compound)

-

Primary antibodies: anti-p-Src (Y416), anti-Src (total), anti-p-Akt (S473), anti-Akt (total), and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and western blot reagents

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Anoikis Assay

This assay measures the ability of this compound to induce anoikis in colorectal cancer cells.

Materials:

-

Colorectal cancer cell lines

-

This compound

-

Poly-HEMA (poly(2-hydroxyethyl methacrylate))

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo) or apoptosis detection kit (e.g., Annexin V/PI staining)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with poly-HEMA to prevent cell attachment.

-

Cell Seeding: Seed colorectal cancer cells in both poly-HEMA coated (suspension) and uncoated (adherent) wells in the presence of varying concentrations of this compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

Viability/Apoptosis Measurement:

-

Cell Viability: Add a cell viability reagent and measure the signal according to the manufacturer's instructions.

-

Apoptosis: Harvest the cells and stain with Annexin V and Propidium Iodide (PI). Analyze the percentage of apoptotic cells by flow cytometry.

-

-

Data Analysis: Compare the viability or apoptosis rates of cells in suspension versus adherent conditions across different this compound concentrations.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of colorectal cancer by specifically targeting the claudin-1/Src signaling axis. Its ability to disrupt this key oncogenic pathway, leading to increased anoikis and reduced cancer cell survival, has been demonstrated in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound and other claudin-1 inhibitors.

Future research should focus on obtaining more comprehensive in vivo efficacy and pharmacokinetic data for this compound, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its anti-cancer activity. The continued exploration of the claudin-1/Src signaling pathway will undoubtedly uncover new therapeutic opportunities for colorectal cancer and potentially other claudin-1-overexpressing malignancies.

References

- 1. Identification and characterization of a first-generation inhibitor of claudin-1 in colon cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a first-generation inhibitor of claudin-1 in Colon Cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claudin-1 expression confers resistance to anoikis in colon cancer cells in a Src-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Context-Dependent Roles of Claudins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Assessing Apoptosis and Anoikis in Normal Intestine/Colon and Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Claudin-1 enhances tumor proliferation and metastasis by regulating cell anoikis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of PDS-0330 on Colorectal Cancer Cell Progression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. A promising target in CRC is claudin-1, a tight junction protein frequently overexpressed in tumor cells and implicated in disease progression and metastasis. This technical guide details the preclinical data on PDS-0330, a first-in-class small molecule inhibitor of claudin-1. This compound has demonstrated significant anti-tumor and chemosensitizing effects in preclinical models of colorectal cancer. This document summarizes the mechanism of action, quantitative in vitro efficacy, and the underlying signaling pathways affected by this compound, providing a comprehensive resource for researchers in oncology and drug development.

Introduction

The progression of colorectal cancer is a multi-step process involving the deregulation of various signaling pathways that control cell growth, proliferation, and metastasis. Claudin-1, an integral component of tight junctions, has emerged as a critical player in CRC pathogenesis.[1] Its overexpression is correlated with enhanced tumor cell invasiveness and resistance to anoikis, a form of programmed cell death induced by cell detachment from the extracellular matrix.[1] this compound is a novel small molecule designed to specifically target claudin-1, offering a new therapeutic avenue for this challenging disease.[1][2][3] Preclinical studies have shown that this compound inhibits claudin-1-dependent CRC progression and exhibits favorable pharmacokinetic properties.[1][3]

Mechanism of Action

This compound exerts its anti-cancer effects through direct and specific binding to claudin-1.[1][3] This interaction disrupts the association between claudin-1 and the non-receptor tyrosine kinase Src, a key oncogene involved in metastatic progression.[1][3] The upregulation of claudin-1 in colorectal cancer cells promotes the activation of Src and the downstream β-catenin signaling pathway, which are crucial for cell proliferation, invasion, and metastasis.[1][3] By inhibiting the claudin-1/Src interaction, this compound effectively abrogates these pro-tumorigenic signals.[1][3]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various colorectal cancer cell lines. The available data demonstrates a dose-dependent inhibition of cell survival.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Compound | Cell Line | Assay Type | Concentration | % Cell Survival | Reference |

| This compound (Compound 28) | SW620 | Cell Viability | 12.5 µM | <50% | [2] |

| Newer Analogs | SW620 | Cell Viability | 6.25 µM | <15-20% | [2] |

Note: More comprehensive quantitative data, such as IC50 values across a panel of CRC cell lines and in vivo tumor growth inhibition data, are pending publication in peer-reviewed literature.

Experimental Protocols

The following are generalized protocols representative of the key experiments used to characterize the activity of this compound.

In Vitro Cell Viability Assay

This protocol outlines a standard procedure for assessing the effect of this compound on the viability of colorectal cancer cells using a tetrazolium-based colorimetric assay (e.g., MTT or WST-1).

Materials:

-

Colorectal cancer cell lines (e.g., SW620, HCT116, SW480)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

Tetrazolium-based cell viability reagent (e.g., MTT, WST-1)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a murine xenograft model of colorectal cancer.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Colorectal cancer cells (e.g., SW620)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the mice according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Study Termination and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and, if applicable, perform further analysis such as immunohistochemistry or western blotting on tumor lysates.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound treated group and the vehicle control group to determine the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a small molecule inhibitor like this compound.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of colorectal cancer. Its targeted mechanism of action, involving the inhibition of the claudin-1/Src interaction, addresses a key pathway in CRC progression and metastasis. The preclinical data, although still emerging, demonstrates significant anti-tumor and chemosensitizing potential. Further investigation, including more extensive in vivo efficacy studies and eventual clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in colorectal cancer patients. This technical guide provides a foundational understanding of this compound for the scientific community to build upon in the ongoing effort to combat this deadly disease.

References

- 1. Identification and characterization of a first-generation inhibitor of claudin-1 in colon cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Antitumor Properties of PDS-0330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDS-0330 is emerging as a promising first-in-class small molecule inhibitor targeting Claudin-1, a protein implicated in the progression and metastasis of colorectal cancer (CRC). This technical guide provides a comprehensive overview of the preclinical data on the antitumor properties of this compound. By specifically interfering with the Claudin-1/Src signaling axis, this compound demonstrates significant anti-proliferative and chemosensitizing effects in CRC models. This document details the mechanism of action, quantitative preclinical efficacy, and the experimental protocols utilized in the evaluation of this novel therapeutic candidate.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with metastasis being a major contributor to poor patient outcomes.[1] The tight junction protein Claudin-1 is frequently overexpressed in CRC and has been correlated with enhanced tumor progression and metastatic potential.[2] Elevated Claudin-1 expression is believed to promote oncogenic signaling, in part through its interaction with the non-receptor tyrosine kinase, Src.[1] This interaction is a key driver of cancer cell proliferation, invasion, and resistance to therapy.

This compound has been identified as a specific and potent inhibitor of Claudin-1.[1][3] This small molecule was developed to disrupt the crucial association between Claudin-1 and Src, thereby inhibiting downstream oncogenic signaling.[1] Preclinical studies have demonstrated that this compound possesses both antitumor and chemosensitizer activities in CRC models, coupled with favorable pharmacokinetic properties.[1][3] This guide will provide an in-depth analysis of the existing preclinical data for this compound.

Mechanism of Action: Targeting the Claudin-1/Src Axis

This compound exerts its antitumor effects by directly targeting Claudin-1 and disrupting its interaction with the Src kinase.[1] This mechanism has been elucidated through a series of preclinical investigations.

Binding Affinity: this compound binds directly and specifically to Claudin-1 with micromolar affinity.[1] This interaction is crucial for its inhibitory function.

Inhibition of Claudin-1/Src Association: The primary mechanism of action of this compound is the interference with the association between Claudin-1 and Src.[1] By preventing this interaction, this compound effectively blocks the downstream signaling cascade that promotes cancer progression and metastasis.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the association of Claudin-1 and Src.

Preclinical Efficacy of this compound

The antitumor activity of this compound has been evaluated in both in vitro and in vivo models of colorectal cancer.

In Vitro Studies

Cell Viability Assays: In the human colorectal cancer cell line SW620, which overexpresses Claudin-1, this compound demonstrated a dose-dependent inhibition of cell survival.[2]

| Cell Line | This compound Concentration | Effect on Cell Survival |

| SW620 | Starting at 12.5 µM | <50% cell survival[2] |

In Vivo Studies

Xenograft Models: this compound has been shown to exhibit antitumor and chemosensitizer activities in an in vivo model of colorectal cancer.[2] When used in combination with the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), this compound demonstrated a synergistic effect in inhibiting tumor growth.[3]

Specific quantitative data on the percentage of tumor growth inhibition, dosage, and treatment schedule for this compound monotherapy in vivo are not yet publicly available.

Experimental Protocols

Cell Viability Assay (General Protocol)

A common method for assessing the effect of a compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

Caption: General workflow for a cell viability assay.

Detailed Steps:

-

Cell Seeding: Colorectal cancer cells (e.g., SW620) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for an additional 2-4 hours, allowing viable cells to convert the soluble MTT into insoluble formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the absorbance of the untreated control cells.

In Vivo Colorectal Cancer Xenograft Model (General Protocol)

Workflow Diagram:

Caption: General workflow for an in vivo xenograft study.

Detailed Steps:

-

Cell Implantation: A suspension of human colorectal cancer cells (e.g., SW480 or SW620) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Group Randomization: Once tumors reach the desired size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound in combination with chemotherapy).

-

Treatment Administration: this compound and other therapeutic agents are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Study Termination: The study is terminated after a predefined period or when tumors in the control group reach a maximum allowable size.

-

Tumor Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo effects of the treatment on target proteins and signaling pathways.

Claudin-1 Binding Assay (General Protocol)

A variety of biophysical and biochemical assays can be used to determine the binding affinity of a small molecule to its protein target. A common approach is a pull-down assay or co-immunoprecipitation.

Logical Relationship Diagram:

Caption: Logical steps in a Claudin-1 binding assay.

Pharmacokinetics

This compound has been characterized as having favorable pharmacokinetic properties, which is a critical aspect of its potential as a therapeutic agent.[1] While detailed parameters from human studies are not available, preclinical data suggest good stability and bioavailability.

Clinical Development

Currently, there is no publicly available information on clinical trials involving this compound. The data presented in this guide are based on preclinical studies.

Conclusion

This compound represents a novel and targeted approach to the treatment of colorectal cancer. By specifically inhibiting the Claudin-1/Src interaction, it addresses a key signaling pathway involved in tumor progression and metastasis. The preclinical data demonstrate its potential as both a standalone antitumor agent and a chemosensitizer. Further in vivo studies to quantify its efficacy and subsequent clinical trials will be crucial in determining the therapeutic utility of this compound in patients with colorectal cancer.

References

- 1. Identification and characterization of a first-generation inhibitor of claudin-1 in colon cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

PDS-0330: A Novel Claudin-1 Inhibitor as a Potential Chemosensitizer in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chemoresistance remains a significant hurdle in the effective treatment of many cancers, particularly colorectal cancer (CRC). The overexpression of the tight junction protein claudin-1 has been implicated in promoting cancer progression, metastasis, and resistance to therapy. PDS-0330, a novel, first-generation small molecule inhibitor of claudin-1, has emerged as a promising therapeutic candidate with the potential to act as a potent chemosensitizer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. By interfering with the oncogenic signaling mediated by the claudin-1/Src protein complex, this compound demonstrates significant anti-tumor and chemosensitizing activities in preclinical models of colorectal cancer.

Introduction

Colorectal cancer is a leading cause of cancer-related mortality worldwide, with metastasis and the development of chemoresistance being major contributors to poor patient outcomes.[1] Several molecular pathways are implicated in CRC progression, including the Wnt/β-catenin and Src signaling cascades.[1] Claudin-1, a critical component of tight junctions, is frequently overexpressed in CRC and has been shown to play a causal role in promoting metastasis through the activation of these pathways.[1][2] This has positioned claudin-1 as a desirable, yet challenging, therapeutic target. This compound was developed as a specific inhibitor of claudin-1 to address this unmet need.[1] This guide summarizes the core preclinical data and methodologies related to this compound, providing a foundational resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action: Targeting the Claudin-1/Src Axis

This compound exerts its anti-tumor and chemosensitizing effects by directly targeting claudin-1 and disrupting its interaction with the non-receptor tyrosine kinase Src.[1] In cancer cells, the aberrant overexpression of claudin-1 leads to its interaction with Src, activating downstream signaling pathways that promote cell survival, proliferation, invasion, and resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).[1][2]

This compound binds directly and specifically to claudin-1 with micromolar affinity, effectively inhibiting the claudin-1/Src association.[1] This disruption leads to the downregulation of Src-mediated signaling, thereby sensitizing cancer cells to chemotherapeutic agents and inhibiting their metastatic potential.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the context of the claudin-1/Src and β-catenin signaling pathways.

Preclinical Data

The preclinical evaluation of this compound has demonstrated its potential as both a standalone anti-tumor agent and a chemosensitizer in colorectal cancer models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| SW620 | Cell Viability | % Cell Survival at 12.5 µM | <50% | [1] |

| HCT116 | Anoikis Assay | Anoikis Resistance | Reduced | [1] |

| SW480cld-1 | Anoikis Assay | Anoikis Resistance | Reduced | [1] |

| SW620 | Invasion Assay | Cell Invasion | Inhibited | [1] |

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

| Treatment Group | Dosage and Schedule | Outcome | % Tumor Growth Inhibition | Reference |

| This compound | Not Specified | Inhibition of tumor growth | Significant | [1] |

| 5-Fluorouracil (5-FU) | Not Specified | Inhibition of tumor growth | Significant | [1] |

| This compound + 5-FU | Not Specified | Synergistic inhibition of tumor growth | Significantly greater than single agents | [1] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| In Vitro | |||

| Human Liver Microsomal Stability | Favorable (compared to predecessor I-6) | Human | [1] |

| In Vivo | |||

| Bioavailability | Favorable | Mouse | [1] |

| Clearance | Favorable (compared to predecessor I-6) | Mouse | [1] |

Note: Specific numerical values for in vivo efficacy and pharmacokinetic parameters were not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on standard laboratory practices and information from the primary research.

Cell Lines and Culture

-

Cell Lines: Human colorectal cancer cell lines HCT116, SW480, and SW620 were utilized. SW480 cells with stable overexpression of claudin-1 (SW480cld-1) were also used.[1]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Method: The effect of this compound on cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

-

The following day, cells were treated with various concentrations of this compound (e.g., starting from 12.5 µM).

-

After a 48-72 hour incubation period, the MTT reagent was added to each well and incubated for 2-4 hours.

-

The formazan (B1609692) crystals were then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the untreated control.

-

Anoikis Resistance Assay

-

Method: Resistance to anoikis was evaluated by culturing cells in anchorage-independent conditions.

-

Procedure:

-

96-well plates were coated with poly-HEMA to prevent cell attachment.

-

Cells were seeded in the coated wells in complete medium.

-

This compound or vehicle control was added to the respective wells.

-

After 24-48 hours, cell viability was assessed using a trypan blue exclusion assay or a viability reagent like Calcein AM.

-

The percentage of viable, anoikis-resistant cells was calculated.

-

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice (e.g., nu/nu strain), 4-6 weeks old, were used.

-

Tumor Implantation:

-

Human colorectal cancer cells (e.g., SW620) were harvested and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture.

-

Approximately 1 x 106 cells were injected subcutaneously into the flank of each mouse.

-

-

Treatment Regimen:

-

Once tumors reached a palpable size (e.g., ~100 mm3), mice were randomized into treatment groups: Vehicle control, this compound alone, 5-FU alone, and this compound in combination with 5-FU.

-

This compound was likely administered via oral gavage or intraperitoneal injection, while 5-FU was administered intraperitoneally. The exact dosages and schedules were not specified in the available literature.

-

-

Monitoring and Endpoints:

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width2) / 2.

-

Animal body weight and general health were monitored throughout the study.

-

At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

Experimental Workflow Diagram

Clinical Status and Future Directions

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. However, the targeting of claudin proteins, particularly claudin-18.2, is an active area of clinical research in oncology. Several antibody-drug conjugates (ADCs) and monoclonal antibodies targeting claudin-18.2 are currently in various phases of clinical development for gastric and pancreatic cancers. The promising preclinical data for this compound in colorectal cancer suggests its potential for future clinical investigation, both as a monotherapy and in combination with standard-of-care chemotherapies.

Future research should focus on:

-

Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound in larger animal models.

-

Identifying predictive biomarkers for patient stratification.

-

Exploring the efficacy of this compound in other claudin-1-overexpressing cancers.

-

Initiating Phase I clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors.

Conclusion

This compound represents a novel and promising strategy for targeting claudin-1 in oncology. Its ability to disrupt the claudin-1/Src signaling axis provides a clear mechanism for its observed anti-tumor and chemosensitizing effects in preclinical models of colorectal cancer. The data summarized in this guide highlight the potential of this compound to overcome chemoresistance and improve therapeutic outcomes. Further preclinical and clinical development is warranted to fully realize the therapeutic potential of this first-in-class claudin-1 inhibitor.

References

PDS-0330: A Technical Guide to a First-in-Class Claudin-1 Inhibitor for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PDS-0330 is a novel, first-in-class small molecule inhibitor of Claudin-1 (CLDN1), a tight junction protein frequently overexpressed in various malignancies and implicated in tumor progression, metastasis, and chemoresistance. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It details the compound's mechanism of action, key experimental data, and protocols to facilitate its use in research settings. This compound has demonstrated significant anti-tumor and chemosensitizing activity in preclinical models of colorectal cancer (CRC) and has shown promise in overcoming imatinib (B729) resistance in gastrointestinal stromal tumors (GIST). This document serves as a core resource for researchers investigating CLDN1 signaling and evaluating the therapeutic potential of this compound.

Discovery and Development

This compound was identified through a medicinal chemistry campaign aimed at optimizing an initial lead compound, I-6. While I-6 demonstrated high potency as a CLDN1 inhibitor, it suffered from rapid clearance in human liver microsomes.[1] To improve its pharmacokinetic profile, analogs of I-6 were synthesized, leading to the discovery of this compound.[1] This novel molecule exhibits enhanced metabolic stability and favorable pharmacokinetic properties, making it a suitable candidate for in-depth preclinical investigation.[1]

Mechanism of Action

This compound exerts its anti-tumor effects by directly targeting Claudin-1 and disrupting its interaction with key oncogenic signaling partners.

Colorectal Cancer (CRC): Inhibition of Claudin-1/Src Association

In colorectal cancer, this compound functions by interfering with the association between Claudin-1 and the non-receptor tyrosine kinase, Src.[1] This interaction is crucial for the downstream activation of signaling pathways that promote resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix), invasion, and tumorigenesis.[2] By disrupting the CLDN1/Src complex, this compound inhibits these malignant phenotypes.[1][2]

Gastrointestinal Stromal Tumors (GIST): Overcoming Imatinib Resistance

In the context of imatinib-resistant GIST, this compound has been shown to disrupt the interaction between Claudin-1 and Fibroblast Growth Factor Receptor 2 (FGFR2). This interaction contributes to the activation of FGFR signaling, a known mechanism of resistance to imatinib. By inhibiting the CLDN1/FGFR2 association, this compound helps to restore sensitivity to imatinib.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

| Cell Line | Description | EC50 (µM) | Reference |

| SW480cld1 | Claudin-1 overexpressing | 8.4 | |

| SW620 | Metastatic colon cancer | 9.3 | |

| HCT116 | Claudin-1 deficient | No effect |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Oral Administration (5 mg/kg) | Intraperitoneal Administration (5 mg/kg) | Reference |

| Cmax (ng/mL) | 30.8 ± 18.3 | 59.3 ± 13.8 | [2] |

| Metabolic Stability | Minimal (<15%) metabolism in Human Liver Microsomes | Not Applicable | [2] |

Table 3: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

| Cell Line | Treatment | Tumor Growth Inhibition | Reference |

| SW480cld1 | This compound (5 mg/kg and 10 mg/kg) | Significant inhibition | |

| SW620 | This compound (5 mg/kg and 10 mg/kg) | Significant inhibition |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound Mechanism in Colorectal Cancer.

Caption: this compound Mechanism in GIST.

Experimental Workflows

Caption: Cell Viability Assay Workflow.

Caption: In Vivo Xenograft Study Workflow.

Experimental Protocols

Cell Viability Assay

-

Cell Seeding: Seed colorectal cancer cells (e.g., SW480cld1, SW620) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), following the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of 1 x 10^6 colorectal cancer cells (e.g., SW480cld1 or SW620) in a 1:1 mixture of culture medium and Matrigel into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at the desired doses (e.g., 5 mg/kg and 10 mg/kg) and route (e.g., intraperitoneal injection) daily. Administer the vehicle to the control group.

-

Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

-

Study Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).

Co-Immunoprecipitation (Co-IP) for Claudin-1 and Src

-

Cell Lysis: Lyse cells expressing Claudin-1 and Src with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for Claudin-1 or Src overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the interacting partner (e.g., immunoprecipitate with anti-Claudin-1 and blot with anti-Src).

Conclusion

This compound represents a significant advancement in the targeting of Claudin-1 for cancer therapy. Its well-defined mechanism of action, favorable preclinical pharmacokinetics, and demonstrated efficacy in models of colorectal cancer and imatinib-resistant GIST make it a valuable research tool. This guide provides the foundational knowledge and experimental framework for researchers to further explore the therapeutic potential of this compound and to investigate the broader role of Claudin-1 in cancer biology.

References

Unraveling the Preclinical Pharmacokinetics of PDS-0330: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PDS-0330 is a novel small molecule inhibitor of Claudin-1, a tight junction protein frequently overexpressed in various cancers, notably colorectal cancer (CRC).[1] Its therapeutic potential lies in its ability to interfere with the interaction between Claudin-1 and the proto-oncogene Src, thereby inhibiting cancer progression and metastasis.[1][2] An essential aspect of its preclinical development is the thorough characterization of its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth overview of the preclinical pharmacokinetics of this compound, presenting available quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Pharmacokinetic Profile of this compound in a Murine Model

The following table summarizes the key pharmacokinetic parameters of this compound (also referred to as compound 28) following a single intraperitoneal (IP) administration in CD-1 mice.

| Parameter | Unit | Value |

| Dose | mg/kg | 5 |

| Tmax | h | 0.25 |

| Cmax | ng/mL | 1330 |

| AUC (0-t) | ngh/mL | 1960 |

| AUC (0-inf) | ngh/mL | 1970 |

| t1/2 | h | 1.6 |

| Data sourced from a study by Pathak et al. (2023). |

These data indicate that this compound is rapidly absorbed after intraperitoneal administration, reaching its maximum plasma concentration within 15 minutes. The relatively short half-life suggests a moderate rate of elimination from the body.

Experimental Protocols

While a detailed, step-by-step protocol for the specific pharmacokinetic study of this compound is not publicly available, a representative methodology based on standard preclinical practices is outlined below.

In Vivo Pharmacokinetic Study in Mice

1. Animal Model:

-

Species: CD-1 mice.

-

Health Status: Healthy, specific-pathogen-free.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Access to food and water ad libitum.

2. Drug Formulation and Administration:

-

Formulation: this compound is prepared as a suspension in a vehicle consisting of 10% DMSO, 10% Cremophor EL, 30% PEG400, and 50% water.

-

Dosing: A single dose of 5 mg/kg is administered via intraperitoneal (IP) injection.

3. Blood Sampling:

-

Procedure: Serial blood samples are collected from a suitable site (e.g., tail vein, saphenous vein, or retro-orbital sinus) at predetermined time points.

-

Time Points: Pre-dose (0 h), and at multiple time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

4. Bioanalytical Method:

-

Technique: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Parameters Calculated: Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), area under the plasma concentration-time curve from time zero to infinity (AUC0-inf), and elimination half-life (t1/2).

Mechanism of Action: Inhibition of Claudin-1/Src Signaling

This compound exerts its anti-cancer effects by targeting the interaction between Claudin-1 and Src. In colorectal cancer cells, the overexpression of Claudin-1 promotes tumorigenesis by activating Src signaling pathways. This leads to increased cell proliferation, survival, and metastasis. This compound is designed to interfere with the association between Claudin-1 and Src, thereby inhibiting these downstream oncogenic signals.

Conclusion

The preclinical pharmacokinetic data for this compound in a murine model suggest that it is a promising candidate for further development. Its rapid absorption and moderate elimination profile provide a basis for establishing effective dosing regimens in subsequent efficacy and toxicology studies. The elucidation of its mechanism of action, involving the targeted disruption of the Claudin-1/Src signaling axis, further strengthens its rationale as a novel anti-cancer agent. Future studies should aim to fully characterize the ADME properties of this compound, including its metabolic pathways and routes of excretion, to provide a comprehensive understanding of its disposition in preclinical models and to inform its translation to clinical evaluation.

References

- 1. Identification and characterization of a first-generation inhibitor of claudin-1 in Colon Cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Effects of PDS-0330 on Tight Junction Proteins in Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a synthesis of publicly available research data on PDS-0330. The majority of the current research focuses on the effects of this compound in the context of colorectal cancer. Data on its direct effects on the tight junction barrier in non-cancerous epithelial cells is limited.

Introduction

Tight junctions are multiprotein complexes that form a crucial barrier in epithelial and endothelial cell layers, regulating paracellular transport and maintaining cell polarity. A key component of these junctions is the claudin family of proteins. Claudin-1, in particular, is integral to the structure and function of tight junctions. In certain pathological conditions, such as colorectal cancer (CRC), claudin-1 is often overexpressed and has been implicated in tumor progression and metastasis.

This compound is a novel small molecule identified as a specific and potent inhibitor of claudin-1.[1] Its primary mechanism of action involves interfering with the association between claudin-1 and the non-receptor tyrosine kinase Src, a known oncogene.[1] This interference has been shown to inhibit CRC progression and metastasis in preclinical models.[1][2] This guide provides a detailed overview of the known effects of this compound, focusing on its interaction with claudin-1 and the downstream cellular consequences.

Quantitative Data Presentation

The available quantitative data for this compound primarily pertains to its effects on cancer cell viability and survival.

Table 1: Effect of this compound on Cancer Cell Survival

| Cell Line | Cell Type | Assay | Concentration (µM) | Observed Effect | Reference |

| SW620 | Human colorectal adenocarcinoma | Cell Survival | Starting at 12.5 | <50% cell survival | [3] |

| IEC-6 | Rat normal small intestine epithelium | Cytotoxicity | 12.5 | Not cytotoxic (used as a control) | [3] |

Note on Barrier Function Data: To date, studies detailing the direct effect of this compound on epithelial barrier function, such as Transepithelial Electrical Resistance (TEER) or paracellular permeability assays in non-cancerous epithelial cell monolayers, are not publicly available. Inhibition of claudin-1 would be expected to decrease TEER and increase paracellular permeability. A hypothetical experimental data table is presented below as a template for future studies.

Table 2: Hypothetical Effect of this compound on Epithelial Barrier Function

| Cell Line | Cell Type | Assay | This compound Conc. (µM) | Incubation Time (h) | Expected Change in TEER | Expected Change in Paracellular Permeability |

| MDCK | Canine kidney epithelium | TEER | (To be determined) | (To be determined) | Decrease | N/A |

| Caco-2 | Human colorectal adenocarcinoma | Paracellular Flux | (To be determined) | (To be determined) | N/A | Increase |

Experimental Protocols

The following are generalized protocols for key experiments cited in the research on this compound and similar compounds.

3.1. Cell Culture

-

Cell Lines:

-

SW620: Human colorectal adenocarcinoma cells, known to overexpress claudin-1.

-

HCT116: Human colorectal carcinoma cells.

-

SW480claudin-1: SW480 human colorectal adenocarcinoma cells engineered to overexpress claudin-1.

-

IEC-6: Rat normal small intestine epithelial cells, used as a non-cancerous control.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified atmosphere of 5% CO2 at 37°C.

3.2. Cell Survival Assay

-

Purpose: To determine the effect of this compound on cell viability.

-

Method:

-

Seed cells (e.g., SW620) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0-50 µM) for a specified period (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.

-

Measure the absorbance or fluorescence according to the manufacturer's instructions and calculate the percentage of cell survival relative to untreated controls.

-

3.3. Anoikis Assay

-

Purpose: To assess the ability of cells to survive after detachment from the extracellular matrix, a key feature of metastatic cancer cells.

-

Method:

-

Coat culture plates with Poly-HEMA (poly(2-hydroxyethyl methacrylate)) to create a non-adherent surface.

-

Seed cells in the Poly-HEMA coated plates in the presence of this compound or a vehicle control.

-

After a defined incubation period (e.g., 24-48 hours), collect the cells.

-

Assess apoptosis in the detached cells using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

-

3.4. Cell Invasion Assay

-

Purpose: To evaluate the effect of this compound on the invasive potential of cancer cells.

-

Method:

-

Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract like Matrigel.

-

Seed cells in the upper chamber of the Transwell insert in serum-free medium containing this compound or a vehicle control.

-

The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.

-

After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

Signaling Pathways and Visualizations

4.1. This compound Signaling Pathway

This compound's primary molecular target is the tight junction protein claudin-1. In colorectal cancer cells, claudin-1 can form a complex with the oncogenic tyrosine kinase Src. This interaction is believed to promote cell survival pathways, leading to resistance to anoikis (detachment-induced apoptosis) and increased cell invasion. This compound acts by disrupting the association between claudin-1 and Src. This disruption leads to the inhibition of Src-mediated downstream signaling, which can involve pathways such as Akt, ultimately promoting apoptosis and reducing the metastatic potential of the cancer cells.

References

- 1. Identification and characterization of a first-generation inhibitor of claudin-1 in colon cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, synthesis and biological evaluation of a series of N-(phenylcarbamothioyl)-2-napthamides as inhibitors of Claudin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a New Therapeutic Avenue: The Preclinical Potential of PDS-0330 in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate network of cellular interactions within the tumor microenvironment presents a formidable challenge in the development of effective cancer therapies. One area of growing interest is the role of tight junction proteins, particularly Claudin-1, in cancer progression and metastasis. PDS-0330, a novel small molecule inhibitor, has emerged as a promising agent that specifically targets Claudin-1, offering a potential new strategy for the treatment of solid tumors, with a primary focus on colorectal cancer (CRC). This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, designed to inform and guide further research and development in this exciting area of oncology.

Core Mechanism of Action: Disrupting the Claudin-1/Src Signaling Axis

This compound is a specific and potent inhibitor of Claudin-1.[1] Its primary mechanism of action involves interfering with the association between Claudin-1 and the non-receptor tyrosine kinase, Src.[1][2] Upregulated Claudin-1 expression in cancer cells promotes oncogenic properties by activating Src and the downstream β-catenin signaling pathway.[1][2] this compound's ability to disrupt this interaction forms the basis of its anti-cancer activity.

Preclinical Efficacy: In Vitro and In Vivo Data

This compound has demonstrated significant anti-cancer effects in various preclinical models of colorectal cancer. These studies highlight its potential as both a monotherapy and a chemosensitizer.

In Vitro Studies

This compound has been shown to inhibit the proliferation of colorectal cancer cells that overexpress Claudin-1. In SW620 cells, a cell line derived from metastatic colorectal cancer, this compound exhibited a dose-dependent inhibition of cell survival.

| Cell Line | Assay | Key Findings |

| SW620 | Cell Viability | Dose-response curve with <50% cell survival starting at 12.5 μM.[3] |

| SW480cld1 | Anoikis Resistance | Reduction in resistance to anoikis (a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix).[2] |

| SW620 | Cell Invasion | Inhibition of cell invasion.[2] |

| SW480cld1, SW620 | Combination with 5-FU | Synergistic effect in reducing cell survival and anoikis resistance.[2] |

In Vivo Studies

The anti-tumor activity of this compound has been confirmed in xenograft models of colorectal cancer. These studies have also indicated a favorable safety profile, with no significant toxicity observed in the treated animals.

| Animal Model | Tumor Model | Treatment | Key Findings |

| Murine Xenograft | Colorectal Cancer | This compound | Inhibition of tumor growth.[2] |

| Murine Xenograft | Colorectal Cancer | This compound + 5-FU | Synergistic effect in inhibiting tumor growth.[2] |

Pharmacokinetic Profile

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties.[1][2] While detailed parameters from published literature are limited, the compound was developed as an analog of a previous inhibitor (I-6) which suffered from rapid clearance in human liver microsomes.[1] this compound was synthesized to overcome this limitation, suggesting improved metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., SW620)

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, MTS, or WST-8)

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by viable cells.

-

If using an MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anoikis Assay

This assay is used to evaluate the ability of this compound to induce anoikis in cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., SW480cld1)

-

Ultra-low attachment plates

-

Complete culture medium

-

This compound stock solution

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Culture cells in ultra-low attachment plates to prevent cell adhesion.

-

Treat the suspended cells with different concentrations of this compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Harvest the cells by centrifugation.

-

Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Invasion Assay

This protocol assesses the effect of this compound on the invasive capacity of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane matrix

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

-

This compound stock solution

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium containing different concentrations of this compound.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of invading cells in the this compound-treated groups to the control group.

Clinical Development Status

As of the latest available information, there are no registered clinical trials for this compound. The development of this compound appears to be in the preclinical stage. However, the targeting of Claudin-1 is an active area of research in oncology, with other Claudin-1 inhibitors, such as antibody-drug conjugates, entering early-phase clinical trials.[4][5] The promising preclinical data for this compound suggests its potential for future clinical investigation.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for the treatment of colorectal cancer and potentially other Claudin-1-overexpressing malignancies. Its specific mechanism of action, targeting the Claudin-1/Src interaction, offers a new approach to inhibit key oncogenic signaling pathways involved in tumor progression and metastasis. The robust preclinical data, demonstrating both single-agent and combination efficacy with standard chemotherapy, provides a strong rationale for its continued development.

References

- 1. Identification and characterization of a first-generation inhibitor of claudin-1 in colon cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]